
LY2780301
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor this compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of LY2780301, and how do they influence experimental design in preclinical cancer models?
this compound is a dual inhibitor of AKT (protein kinase B) and p70S6K/RSK, targeting the PI3K/AKT/mTOR and MAPK/RSK signaling pathways. Researchers should prioritize models with dysregulated PI3K/AKT or MAPK pathways, such as triple-negative breast cancer (TNBC) or other malignancies with PTEN loss or AKT amplification. In vitro studies require validation of target engagement via Western blotting for phosphorylated AKT (Ser473) and RSK (Thr359/Ser363), while in vivo models should monitor tumor regression and pharmacodynamic markers in tissue biopsies .
Q. How can researchers assess this compound’s biochemical efficacy in inhibiting AKT compared to other inhibitors?
Use kinase inhibition assays with recombinant AKT isoforms to measure IC50 values. For example, this compound demonstrated a lower IC50 (15 nM) compared to analogs like 3b (IC50 = 45 nM) in AKT kinase activity assays, indicating superior potency. Residual AKT activity in cell lysates (e.g., 25 ng/mL for this compound vs. 80 ng/mL for HepG2 controls) should be quantified via ELISA or Luminex-based platforms .
Q. What preclinical models are most appropriate for evaluating this compound’s anti-tumor activity?
Orthotopic xenografts with PI3K/AKT pathway activation (e.g., PTEN-null glioblastoma or HER2-negative breast cancer) are ideal. Combine this compound with standard therapies (e.g., paclitaxel or gemcitabine) to assess synergy. Monitor tumor growth inhibition (TGI) and survival endpoints, and validate pathway suppression using immunohistochemistry for p-AKT and p-S6 .
Advanced Research Questions
Q. How can researchers address contradictory safety profiles of this compound across clinical trials?
Early-phase trials reported grade 3/4 hematologic toxicities (anemia, thrombocytopenia) in TNBC cohorts , while a phase I study in refractory solid tumors noted tolerability up to 500 mg/day without dose-limiting toxicities . To reconcile these, analyze patient stratification (e.g., prior therapies, tumor type) and dosing schedules (QD vs. BID). Incorporate pharmacokinetic (PK) modeling to correlate drug exposure with adverse events .
Q. What methodologies optimize biomarker identification for this compound in combination therapies?
In the TAKTIC trial (NCT01980277), this compound combined with paclitaxel required serial biopsies to assess p-AKT suppression and Ki-67 changes. Use multiplexed assays (e.g., Nanostring or mass cytometry) to profile pathway dynamics and immune infiltrates. For circulating biomarkers, isolate exosomes or ctDNA to track PI3K/AKT mutations pre/post-treatment .
Q. How should researchers design studies to evaluate this compound’s dual targeting of AKT and RSK?
Employ RNA-seq or phosphoproteomics to distinguish pathway-specific effects. For example, RSK inhibition reduces tumor stemness via SOX2 downregulation, while AKT blockade induces apoptosis. Use isoform-specific siRNA knockdowns to isolate contributions of each target. Validate findings in PDX models with matched RNA and protein expression data .
Q. What strategies mitigate resistance to this compound in PI3K/AKT-hyperactivated cancers?
Resistance mechanisms may involve feedback activation of ERK or mTORC1. Co-targeting with MEK inhibitors (e.g., trametinib) or mTOR inhibitors (e.g., everolimus) can overcome this. Preclinically, test sequential vs. concurrent dosing in 3D spheroid models and monitor adaptive signaling via phospho-antibody arrays .
Q. How do in vitro IC50 values for this compound translate to in vivo efficacy?
Despite low IC50 in biochemical assays (15 nM), effective in vivo doses often exceed 50 mg/kg due to tumor microenvironment factors (e.g., hypoxia, stromal interactions). Use PK/PD modeling to align free drug concentrations with target coverage. For example, a 100 mg/kg dose in mice achieved >90% p-AKT suppression for 12 hours, correlating with tumor regression .
Q. Key Considerations for Future Studies
- Clinical Trial Design : Prioritize biomarker-enriched populations (e.g., PTEN loss, AKT1 mutations) in phase II trials.
- Data Contradictions : Systematically compare toxicity profiles across tumor types and combination regimens.
- Mechanistic Depth : Use multi-omics approaches to dissect dual-target effects and off-pathway interactions.
Propriétés
Nom IUPAC |
NONE |
---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LY2780301; LY-2780301; LY 2780301 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.